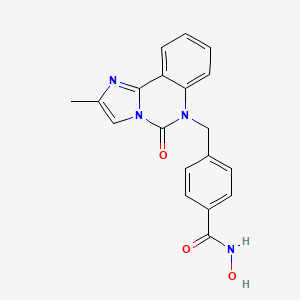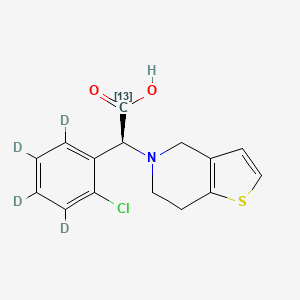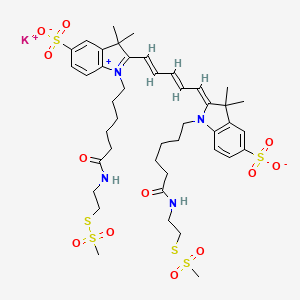
peptide 5F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide 5F is a synthetic peptide designed to mimic the properties of apolipoprotein A-I, the major protein component of high-density lipoproteins (HDL). It is known for its ability to activate the plasma enzyme lecithin-cholesterol acyltransferase (LCAT), which plays a crucial role in cholesterol metabolism. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of atherosclerosis and other lipid-mediated disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide 5F is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The amino acids are protected with fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the Fmoc groups are removed, and the peptide is cleaved from the resin using a strong acid such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality resins and coupling reagents, along with optimized reaction conditions, ensures high yield and purity of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the peptide is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Peptide 5F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols to replace specific functional groups on the peptide
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide. Substitution reactions can introduce new functional groups, altering the peptide’s properties and activity .
Aplicaciones Científicas De Investigación
Peptide 5F has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: It is employed in research on protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: this compound has shown promise as a therapeutic agent for treating atherosclerosis by promoting cholesterol efflux and reducing inflammation. .
Mecanismo De Acción
Peptide 5F exerts its effects by mimicking the structure and function of apolipoprotein A-I. It activates lecithin-cholesterol acyltransferase (LCAT), an enzyme that catalyzes the esterification of cholesterol, facilitating its incorporation into high-density lipoproteins (HDL). This process enhances cholesterol efflux from cells and promotes reverse cholesterol transport, reducing the accumulation of cholesterol in arterial walls. Additionally, this compound has anti-inflammatory properties, which further contribute to its therapeutic potential .
Comparación Con Compuestos Similares
Peptide 5F is compared with other apolipoprotein A-I mimetic peptides, such as peptides 4F and 6F. While all these peptides share similar structures and functions, this compound is unique in its superior ability to activate lecithin-cholesterol acyltransferase (LCAT) and its higher solubility. This makes this compound more effective in promoting cholesterol efflux and reducing inflammation .
List of Similar Compounds
- Peptide 4F
- Peptide 6F
- Apolipoprotein A-I mimetic peptides
This compound stands out due to its enhanced solubility and efficacy, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C74H124N16O14 |
|---|---|
Peso molecular |
1461.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H124N16O14/c1-15-46(13)60(69(99)83-53(36-43(7)8)65(95)82-51(34-41(3)4)63(93)79-40-59(91)80-52(35-42(5)6)64(94)85-55(73(103)104)38-45(11)12)86-67(97)57-28-21-31-88(57)70(100)50(26-20-30-78-74(76)77)81-66(96)56-27-23-33-90(56)72(102)61(47(14)16-2)87-68(98)58-29-22-32-89(58)71(101)54(37-44(9)10)84-62(92)49(75)39-48-24-18-17-19-25-48/h17-19,24-25,41-47,49-58,60-61H,15-16,20-23,26-40,75H2,1-14H3,(H,79,93)(H,80,91)(H,81,96)(H,82,95)(H,83,99)(H,84,92)(H,85,94)(H,86,97)(H,87,98)(H,103,104)(H4,76,77,78)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-/m0/s1 |
Clave InChI |
BUQOPPJVHONSHK-GXWUBILZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


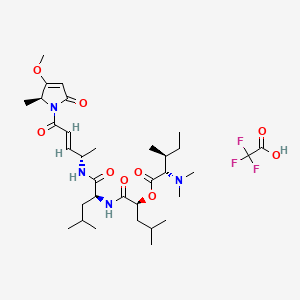
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
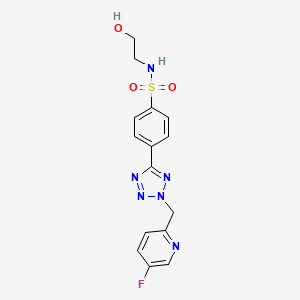
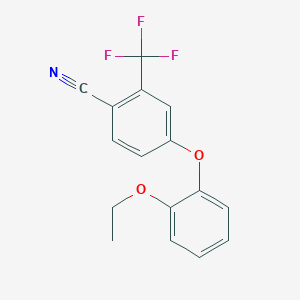
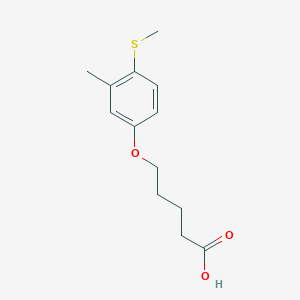
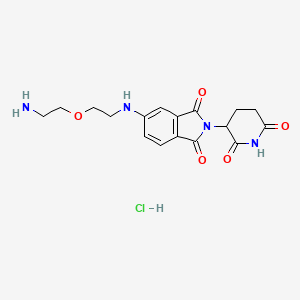
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)


